乙酰基六肽-8

描述

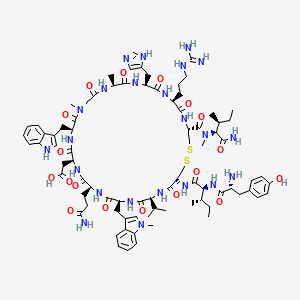

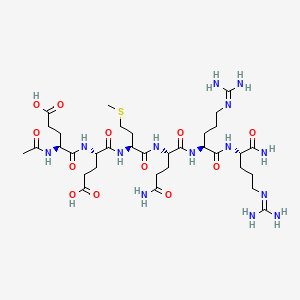

Acetyl Hexapeptide-3 (acetate), also known as Argireline, is a synthetic peptide composed of six amino acids. It is widely recognized for its application in cosmetic products, particularly for its anti-wrinkle properties. This compound is a fragment of the SNAP-25 protein, which is involved in the release of neurotransmitters. By inhibiting the formation of the SNARE complex, Acetyl Hexapeptide-3 (acetate) can reduce muscle contractions, thereby minimizing the appearance of wrinkles .

科学研究应用

Acetyl Hexapeptide-3 (acetate) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in neurotransmitter release and muscle contraction inhibition.

Medicine: Explored for potential therapeutic applications in conditions involving muscle hyperactivity, such as blepharospasm.

Industry: Widely used in cosmetic formulations for its anti-aging properties

作用机制

Acetyl Hexapeptide-3 (acetate) exerts its effects by inhibiting the formation of the SNARE complex, which is essential for the release of neurotransmitters at the neuromuscular junction. By preventing the assembly of this complex, the peptide reduces the release of acetylcholine, leading to decreased muscle contractions. This mechanism is similar to that of botulinum toxin but without the associated toxicity .

未来方向

Argireline has gained popularity for its application in skincare products . It is primarily used for its anti-aging properties and is known for its ability to temporarily reduce the appearance of wrinkles and fine lines . Future research may focus on enhancing its permeability into the skin and studying the biological activity of oxidized Argireline .

生化分析

Biochemical Properties

Argireline plays a significant role in biochemical reactions. It interacts with the SNARE complex (SNAP Receptor, soluble N–ethylmaleimide sensitive factor (NSF) attachment protein receptor), thus preventing muscle contraction . This interaction destabilizes the formation of the SNARE complex, reducing facial lines and wrinkles .

Cellular Effects

Argireline has profound effects on various types of cells and cellular processes. It influences cell function by interfering in catecholamine release . This interference prevents muscle contraction, thereby reducing the appearance of wrinkles .

Molecular Mechanism

Argireline exerts its effects at the molecular level by inhibiting vesicle docking . It prevents the formation of the ternary SNARE complex, which is required for muscle contraction . This inhibition interferes with catecholamine release, reducing the degree of facial wrinkles .

Temporal Effects in Laboratory Settings

The effects of Argireline change over time in laboratory settings. While specific details on the product’s stability, degradation, and long-term effects on cellular function are not mentioned in the available literature, it is known that Argireline has significant anti-wrinkle activity .

Metabolic Pathways

Argireline is known to interfere with the formation of the SNARE complex, which plays a crucial role in cellular metabolism .

Transport and Distribution

Given its role in preventing the formation of the SNARE complex, it can be inferred that Argireline may interact with various cellular components .

Subcellular Localization

Given its role in inhibiting the formation of the SNARE complex, it can be inferred that Argireline may be localized to areas where this complex forms .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl Hexapeptide-3 (acetate) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The first amino acid is attached to a resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) for activation and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

Industrial production of Acetyl Hexapeptide-3 (acetate) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

化学反应分析

Types of Reactions

Acetyl Hexapeptide-3 (acetate) can undergo various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with reduced thiol groups.

Substitution: Modified peptides with altered sequences.

相似化合物的比较

Similar Compounds

Acetyl Hexapeptide-8: Often confused with Acetyl Hexapeptide-3, it has similar anti-wrinkle properties.

Palmitoyl Pentapeptide-4: Another peptide used in anti-aging products, known for stimulating collagen production.

Dipeptide Diaminobutyroyl Benzylamide Diacetate: Mimics the effects of snake venom to inhibit muscle contractions.

Uniqueness

Acetyl Hexapeptide-3 (acetate) is unique due to its specific inhibition of the SNARE complex, making it a non-toxic alternative to botulinum toxin for cosmetic applications. Its ability to reduce muscle contractions without significant side effects sets it apart from other peptides .

属性

| { "Design of the Synthesis Pathway": "Argireline can be synthesized using solid phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Gly-OH", "Fmoc-Pro-OH", "Fmoc-Ala-OH", "Fmoc-Leu-OH", "Fmoc-Val-OH", "Fmoc-His(Trt)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "HBTU", "DIPEA", "DMF", "TFA", "DCM", "DIEA", "Piperidine", "Acetic anhydride", "Triisopropylsilane", "Tetrahydrofuran", "Methanol", "Ethyl ether", "Acetonitrile", "Pyridine", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Hydrochloric acid", "Dimethylformamide", "Benzene", "Dichloromethane", "Dimethyl sulfoxide", "Ethanol", "Water" ], "Reaction": [ "Activation of Fmoc-Arg(Pbf)-OH with HBTU and DIPEA in DMF", "Coupling of Fmoc-Arg(Pbf)-OH with Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Cys(Trt)-OH, and Fmoc-Arg(Pbf)-OH in DMF", "Removal of Fmoc protecting group using piperidine in DMF", "Cyclization of the peptide using acetic anhydride, triisopropylsilane, and tetrahydrofuran", "Deprotection of side chain protecting groups using TFA in DCM", "Purification of Argireline using chromatography with methanol, ethyl ether, and acetonitrile as solvents", "Drying of Argireline under vacuum", "Analysis of Argireline using spectroscopic techniques" ] } | |

CAS 编号 |

616204-22-9 |

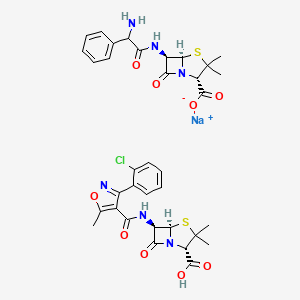

分子式 |

C35H62N14O11S |

分子量 |

887.0 g/mol |

IUPAC 名称 |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid |

InChI |

InChI=1S/C35H62N14O11S/c1-18(20(45-19(2)50)9-12-27(52)53)44-23(10-13-28(54)55)31(58)49-25(14-17-61-3)33(60)48-24(8-11-26(36)51)32(59)47-22(7-5-16-43-35(40)41)30(57)46-21(29(37)56)6-4-15-42-34(38)39/h20-25,44H,1,4-17H2,2-3H3,(H2,36,51)(H2,37,56)(H,45,50)(H,46,57)(H,47,59)(H,48,60)(H,49,58)(H,52,53)(H,54,55)(H4,38,39,42)(H4,40,41,43)/t20-,21-,22-,23-,24-,25-/m0/s1 |

InChI 键 |

AJLNZWYOJAWBCR-OOPVGHQCSA-N |

手性 SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=C)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |

SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |

规范 SMILES |

CC(=O)NC(CCC(=O)O)C(=C)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Acetyl Hexapeptide-3; Acetyl Hexapeptide-8; Acetyl-glu-glu-met-gln-arg-arg-amide; Argireline |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

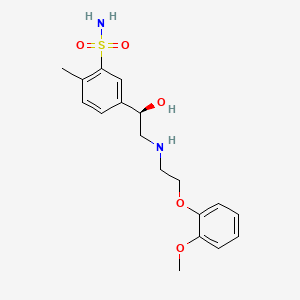

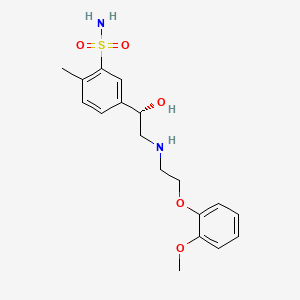

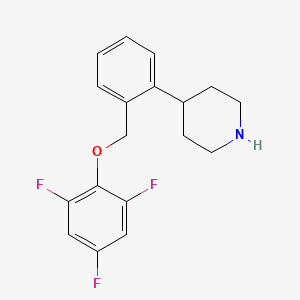

![(5Z)-5-[[4-[(2-Methylphenyl)thio]-3-nitrophenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B605502.png)